![molecular formula C51H54N8O9 B12375669 4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including piperidine, piperazine, quinazoline, and isoindole moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the piperidine and piperazine rings via nucleophilic substitution or addition reactions.
- Attachment of the cyclopropyloxy and hydroxy groups through selective functionalization.
- Final assembly of the isoindole-1,3-dione moiety.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Application of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of quinazoline or isoindole moieties.
Substitution: Nucleophilic or electrophilic substitution at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Use of nucleophiles or electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
The compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its potential as a biochemical probe or inhibitor.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as a precursor for the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibition or activation of biochemical pathways.
Interaction with nucleic acids: Modulation of gene expression or DNA repair processes.
Cellular uptake and distribution: Influence on cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Known for their anticancer and anti-inflammatory properties.
Piperidine and piperazine compounds: Commonly used in pharmaceuticals for their bioactivity.
Isoindole derivatives: Studied for their potential in drug development and materials science.
Uniqueness
The compound’s combination of multiple functional groups and structural motifs sets it apart from other similar compounds, potentially offering unique biological activities and applications.
Properties
Molecular Formula |
C51H54N8O9 |
|---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C51H54N8O9/c1-31-25-34(28-55(2)47(31)64)33-11-14-39-38(26-33)45(51(30-60,68-36-12-13-36)35-7-4-3-5-8-35)54-50(52-39)58-19-17-32(18-20-58)27-56-21-23-57(24-22-56)43(62)29-67-41-10-6-9-37-44(41)49(66)59(48(37)65)40-15-16-42(61)53-46(40)63/h3-11,14,25-26,28,32,36,40,60H,12-13,15-24,27,29-30H2,1-2H3,(H,53,61,63)/t40?,51-/m0/s1 |
InChI Key |
CYKWRBQZDDAQQT-KKZGFQRYSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3[C@](CO)(C4=CC=CC=C4)OC5CC5)N6CCC(CC6)CN7CCN(CC7)C(=O)COC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3C(CO)(C4=CC=CC=C4)OC5CC5)N6CCC(CC6)CN7CCN(CC7)C(=O)COC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


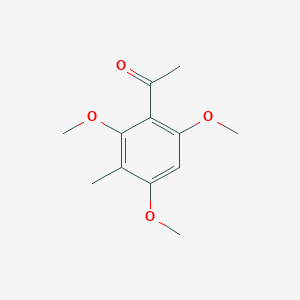
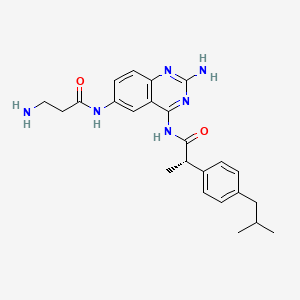
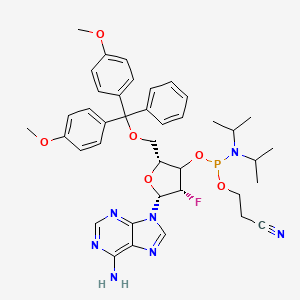
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
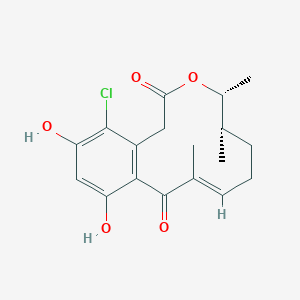

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
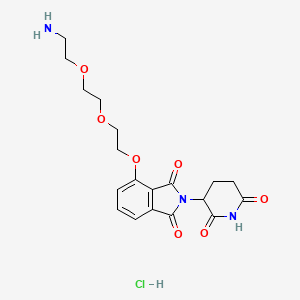
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
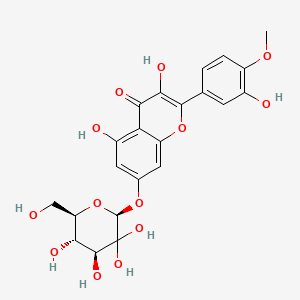

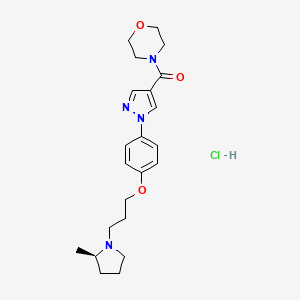

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
